1-(5-(Hidroximetil)indolin-1-il)-2-aminopropan-1-ona

Descripción general

Descripción

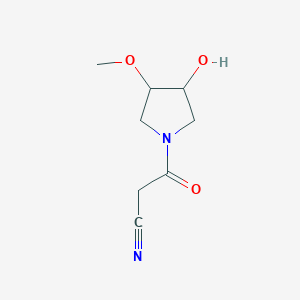

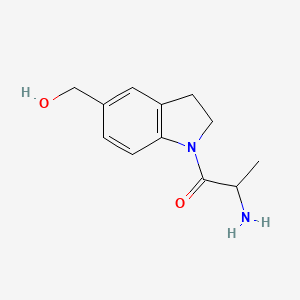

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Se han sintetizado y probado derivados de indol-2-ona como posibles inhibidores de la acetilcolinesterasa (AChE) . Esto es significativo porque los inhibidores de la AChE se utilizan clínicamente para tratar la enfermedad de Alzheimer . Se encontró que dos compuestos eran potentes para inhibir la AChE con porcentajes de inhibición del 51 y el 50% cuando se probaron a la concentración de 100 µM .

Actividad antioxidante

Los derivados de indolína han mostrado efectos protectores significativos contra la muerte de células RAW 264.7 inducida por H2O2 . Esto sugiere que estos compuestos podrían tener una actividad antioxidante potencial, lo que podría ser beneficioso en varias afecciones de salud donde el estrés oxidativo juega un papel .

Agentes neuroprotectores para el accidente cerebrovascular isquémico

Los derivados de indolína se han diseñado, sintetizado y evaluado biológicamente como agentes neuroprotectores multifuncionales para combatir el accidente cerebrovascular isquémico . Algunos compuestos aumentaron significativamente la tasa de supervivencia celular en el daño neuronal inducido por privación de oxígeno y glucosa/reperfusión (OGD/R) .

Actividad antiinflamatoria

Se ha encontrado que algunos derivados de indolína disminuyen de forma dosis-dependiente la secreción inducida por LPS de citoquinas inflamatorias, incluyendo TNF-α, IL-6 y NO, por células BV-2 . Esto sugiere una posible actividad antiinflamatoria.

Tratamiento del cáncer

La evaluación citotóxica de los compuestos contra tres líneas celulares de cáncer humano (SW620, cáncer de colon humano; PC3, cáncer de próstata; NCI-H23, cáncer de pulmón) reveló que cinco compuestos exhibieron una fuerte citotoxicidad . Un compuesto fue incluso más potente que la adriamicina, un control positivo . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.

Tratamiento de trastornos neurológicos

Dados los efectos neuroprotectores de algunos derivados de indolína, podrían utilizarse potencialmente en el tratamiento de diversos trastornos neurológicos . Por ejemplo, dos compuestos redujeron drásticamente la tasa de infarto cerebral y mejoraron las puntuaciones de déficit neurológico en un modelo de rata de oclusión de la arteria cerebral media (MCAO) .

Análisis Bioquímico

Biochemical Properties

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity.

Cellular Effects

The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, some indole derivatives have been found to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This inhibition can result in altered neurotransmitter levels and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect the metabolism of tryptophan, an essential amino acid, by modulating the activity of enzymes involved in its degradation . This can lead to changes in the levels of metabolites such as indole-3-acetic acid, a plant hormone.

Transport and Distribution

Within cells and tissues, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been found to localize in the nucleus, where they can interact with DNA and influence gene expression.

Propiedades

IUPAC Name |

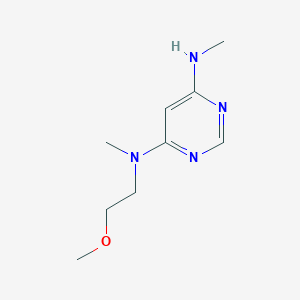

2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLOERWEINGWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)

![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)